molecular formula C17H15N3O3 B5020435 4-(benzylamino)-1-methyl-3-nitro-2(1H)-quinolinone CAS No. 141945-52-0

4-(benzylamino)-1-methyl-3-nitro-2(1H)-quinolinone

Cat. No. B5020435
CAS RN: 141945-52-0
M. Wt: 309.32 g/mol
InChI Key: NTMHISRCDDPCHX-UHFFFAOYSA-N
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Description

4-(benzylamino)-1-methyl-3-nitro-2(1H)-quinolinone is a chemical compound that has attracted significant attention in the scientific research community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. This compound is commonly referred to as BMNQ and is a derivative of the quinolinone family of compounds. BMNQ has been found to possess several unique properties that make it an attractive candidate for scientific research.

Mechanism of Action

The mechanism of action of BMNQ is not fully understood, but it is believed to involve the inhibition of certain enzymes and the generation of reactive oxygen species (ROS) that can lead to cell death. BMNQ has also been found to induce DNA damage and apoptosis in cancer cells, which may contribute to its potential anticancer activity.
Biochemical and Physiological Effects:
BMNQ has been found to have several biochemical and physiological effects, including its ability to inhibit the activity of acetylcholinesterase and butyrylcholinesterase enzymes. This compound has also been found to induce the generation of ROS and DNA damage, which can lead to cell death. Additionally, BMNQ has been found to induce apoptosis in cancer cells, which may contribute to its potential anticancer activity.

Advantages and Limitations for Lab Experiments

One of the major advantages of using BMNQ in lab experiments is its ability to act as a fluorescent probe for the detection of metal ions such as copper and iron. This compound is also relatively easy to synthesize and has been extensively studied, making it a well-characterized compound. However, one of the limitations of using BMNQ is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of BMNQ, including its potential use as an anticancer agent and its ability to act as a fluorescent probe for the detection of metal ions. Further studies are needed to fully understand the mechanism of action of BMNQ and its potential applications in various fields such as pharmacology, biochemistry, and medicine. Additionally, the development of new synthesis methods for BMNQ may lead to the discovery of new analogs with improved properties.

Synthesis Methods

The synthesis of BMNQ can be achieved through several methods, including the reaction of 4-chloro-1-methyl-3-nitroquinolin-2(1H)-one with benzylamine in the presence of a catalyst such as palladium on carbon or Raney nickel. Another method involves the reaction of 4-amino-1-methyl-3-nitroquinolin-2(1H)-one with benzyl chloride in the presence of a base such as sodium hydroxide. Both of these methods have been extensively studied and optimized to produce high yields of BMNQ.

Scientific Research Applications

BMNQ has several potential applications in scientific research, including its use as a fluorescent probe for the detection of metal ions such as copper and iron. This compound has also been studied for its potential use as an inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. BMNQ has also been investigated for its potential use as an anticancer agent due to its ability to induce cell death in cancer cells.

properties

IUPAC Name

4-(benzylamino)-1-methyl-3-nitroquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-19-14-10-6-5-9-13(14)15(16(17(19)21)20(22)23)18-11-12-7-3-2-4-8-12/h2-10,18H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMHISRCDDPCHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383028
Record name 4-(Benzylamino)-1-methyl-3-nitroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

141945-52-0
Record name 4-(Benzylamino)-1-methyl-3-nitroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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